molecular formula C16H9Cl2FN2O B12018871 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde CAS No. 618098-82-1

1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B12018871
CAS No.: 618098-82-1
M. Wt: 335.2 g/mol
InChI Key: QLGAOCSVFDISOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde typically involves the reaction of appropriate substituted phenylhydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or hydrochloric acid to facilitate the formation of the pyrazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents enhances its binding affinity to certain enzymes or receptors, leading to modulation of their activity. This compound may inhibit or activate specific biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-methanol
  • 1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-thiol

Uniqueness

1-(3-Chloro-4-fluorophenyl)-3-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the presence of both chloro and fluoro substituents on the phenyl rings, which impart distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

618098-82-1

Molecular Formula

C16H9Cl2FN2O

Molecular Weight

335.2 g/mol

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(4-chlorophenyl)pyrazole-4-carbaldehyde

InChI

InChI=1S/C16H9Cl2FN2O/c17-12-3-1-10(2-4-12)16-11(9-22)8-21(20-16)13-5-6-15(19)14(18)7-13/h1-9H

InChI Key

QLGAOCSVFDISOO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2C=O)C3=CC(=C(C=C3)F)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.